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Compound of Interest

Compound Name: ML RR-S2 CDA ammonium salt

Cat. No.: B1139319 Get Quote

(Mixed-Linkage R,R-Dithio-Cyclic Di-AMP)
Executive Summary & Compound Identity
ML RR-S2 CDA is a synthetic cyclic dinucleotide (CDN) designed as a potent agonist for the

STING (Stimulator of Interferon Genes) receptor.[1][2][3] Unlike bacterial c-di-AMP (which

possesses two 3'–5' linkages), this molecule mimics the mammalian endogenous transmitter

2'3'-cGAMP by incorporating a Mixed Linkage (ML) structure—one 2'–5' and one 3'–5'

phosphodiester bond. Furthermore, it features a dithio (S2) modification where non-bridging

oxygen atoms are replaced by sulfur in an (R,R) stereochemical configuration.

The Ammonium Salt form is critical for pharmaceutical intermediate handling, lyophilization

stability, and compatibility with biological assays where sodium or triethylammonium

counterions might be undesirable.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1139319?utm_src=pdf-interest
https://access.archive-ouverte.unige.ch/access/metadata/1759724b-2e0b-42e2-a9cf-5e082c434eaf/download
https://www.dcchemicals.com/product_show-ML-RR-S2-CDA.html
https://openaccess.sgul.ac.uk/id/eprint/115715/1/fimmu-14-1196829.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139319?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Specification

Common Name ADU-S100, MIW815, ML RR-S2 CDA

Chemical Name
R,R-Dithio-(2',5'–3',5')-cyclic-di-AMP bis-

ammonium salt

Formula C₂₀H₂₄N₁₀O₁₀P₂S₂[4] · 2(NH₄)

Key Features
Mixed Linkage (2'–5', 3'–5'), Phosphorothioate

(Rp, Rp), Ammonium Counterion

Mechanism

High-affinity binding to STING (R232/H232

alleles)

IFN-

induction

Retrosynthetic Strategy & Chemical Basis
The synthesis requires high stereocontrol over the phosphorus centers and regioselectivity for

the hydroxyl couplings.

The "Mixed Linkage" Challenge
Standard solid-phase synthesis of RNA produces 3'–5' linkages. To generate the 2'–5' linkage

found in ML RR-S2 CDA, specific phosphoramidites with 3'-O-protection (e.g., TBDMS) and 2'-

phosphoramidite functionality (or inverted coupling strategies) are required.

Stereoselective Sulfurization
The introduction of sulfur creates a chiral center at the phosphorus.

Reagent: 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT) or

Phenylacetyl disulfide (PADS).

Stereochemistry: Chemical sulfurization typically yields a diastereomeric mixture (Rp,Rp;

Sp,Sp; Rp,Sp).
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Resolution: The R,R isomer is isolated via Preparative RP-HPLC.

Ammonium Salt Formation
The crude synthesis typically yields a triethylammonium (TEAH+) or sodium (Na+) salt. The

conversion to the Ammonium (NH₄+) form is achieved during the final purification stage using

an ammonium buffer system (Ammonium Acetate or Ammonium Bicarbonate).

Step-by-Step Synthesis Protocol
Phase A: Solid Phase Assembly (Linear Precursor)
Objective: Synthesize the linear dimer with one phosphorothioate bond.

Solid Support Loading:

Start with Adenosine-loaded CPG (Controlled Pore Glass) support.

Note: The nucleoside bound to the support will eventually become the 3'-end of the linear

chain (or the 2'-end depending on cyclization strategy).

Preferred Route: 5'-DMT-Adenosine(N-Bz)-3'-succinyl-CPG.

Coupling (First Linkage - 2'–5' Formation):

Reagent: 5'-DMT-Adenosine(N-Bz)-2'-phosphoramidite-3'-O-TBDMS.

Rationale: Using a 2'-phosphoramidite ensures the formation of the non-canonical 2'–5'

linkage.

Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).

Reaction: The 5'-OH of the support-bound A attacks the 2'-P of the incoming A.

Sulfurization 1:

Treat the support with 0.05 M DDTT in Pyridine/Acetonitrile.

Mechanism:[1][5] Converts the phosphite triester to a phosphorothioate triester.
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Capping & Detritylation:

Cap: Acetic anhydride/N-methylimidazole (blocks unreacted 5'-OH).

De-block: 3% Dichloroacetic acid (DCA) in DCM (removes 5'-DMT).

Phase B: Cyclization & Release
Objective: Close the macrocycle to form the second linkage (3'–5') and second thio-

modification.

Phosphitylation (Cyclization Precursor):

The linear dimer (still on bead) has a free 5'-OH.

React with a bifunctional phosphitylating reagent (e.g., salicylchlorophosphite) or use a

specialized H-phosphonate strategy for cyclization.

Alternative (Solution Phase Cyclization): Cleave the linear dimer from the support

(retaining protecting groups), then perform cyclization in high dilution to favor

intramolecular reaction over intermolecular oligomerization.

Sulfurization 2:

Oxidize the newly formed cyclic phosphite linkage with DDTT to install the second sulfur.

Global Deprotection:

Reagent: Methylamine/Ammonia (AMA) (1:1) at 65°C for 20 mins (removes N-benzoyl and

cleaves from support).

Desilylation: Treat with TEA·3HF (Triethylamine trihydrofluoride) to remove TBDMS

groups.

Phase C: Purification & Salt Exchange (Critical)
Objective: Isolate the R,R isomer and convert to Ammonium salt.

Crude Analysis:
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Analyze via UPLC-MS. Expect a mixture of 3 diastereomers (Rp,Rp, Rp,Sp, Sp,Sp).

Preparative HPLC (Purification & Isomer Separation):

Column: C18 Reverse Phase (e.g., Phenomenex Gemini or Waters XBridge).

Mobile Phase A: 20 mM Ammonium Acetate (pH 7.0).

Mobile Phase B: Acetonitrile.

Note: Do NOT use TEAB (Triethylammonium bicarbonate) if you strictly require the

Ammonium salt, or perform a salt exchange post-purification. Using Ammonium Acetate

directly in the mobile phase is the most efficient method to ensure the counterion is NH₄+.

Elution Gradient:

Slow gradient (e.g., 0% to 15% B over 30 minutes).

The R,R isomer (ADU-S100) typically elutes differently than the S,S or R,S forms due to

the spatial arrangement of the sulfur atoms affecting hydrophobicity.

Lyophilization:

Freeze-dry the collected fractions. The volatile Ammonium Acetate buffer is removed,

leaving the ML RR-S2 CDA Ammonium Salt.

Analytical Specifications
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Test Method Acceptance Criteria

Identity LC-MS (ESI-) m/z [M-H]⁻ = 689.1 ± 0.5 Da

Purity HPLC (260 nm) > 98%

Stereochemistry ³¹P NMR

Two distinct signals (if

asymmetric) or one signal (if

C2 symmetric) matching

reference for Rp,Rp.

Counterion Ion Chromatography
Ammonium (NH₄+) positive;

Sodium (Na+) < 0.1%

Visualizations
Synthesis Workflow
The following diagram illustrates the critical path from phosphoramidite building blocks to the

final ammonium salt.
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Caption: Synthesis pathway highlighting the mixed-linkage formation and ammonium salt

purification.

STING Signaling Mechanism
Understanding the biological output is crucial for validating the synthesized compound.
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Click to download full resolution via product page

Caption: Mechanism of Action: ML RR-S2 CDA binds STING, triggering TBK1-IRF3 signaling

and IFN production.[1][2][3][4][6][5][7][8]

Handling & Stability
Storage: -20°C or -80°C.

Hygroscopicity: The ammonium salt is hygroscopic. Equilibrate to room temperature before

opening to prevent condensation.

Solubility: Highly soluble in water (>50 mg/mL).

Stability: The phosphorothioate modification renders the molecule resistant to hydrolysis by

ENPP1 (ectonucleotide pyrophosphatase/phosphodiesterase 1), significantly increasing its

half-life compared to natural cGAMP.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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